3-cyclopentylpropane-1-thiol
Description
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Properties
CAS No. |
98561-11-6 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.3 |
Purity |
95 |
Origin of Product |
United States |
Sₙ2 Reactions:in Sₙ2 Reactions, the Thiol/thiolate Attacks an Electrophilic Carbon Atom, Displacing a Leaving Group. This is a Common Method for Forming Thioethers Sulfides .chemistrysteps.com
Electrophiles: Primary and secondary alkyl halides are common substrates. The reaction with bulkier substrates can be less efficient due to steric hindrance. chemistrysteps.com
Mechanism: The nucleophilic sulfur directly attacks the carbon bearing the leaving group in a single, concerted step. youtube.com The use of a base to generate the more potent thiolate nucleophile is common. youtube.com
Michael Additions:thiols Readily Undergo Conjugate Addition to α,β Unsaturated Carbonyl Compounds Michael Acceptors .
Electrophiles: Examples include α,β-unsaturated ketones, esters, and nitriles. nih.gov
Mechanism: The reaction involves the nucleophilic attack of the thiol or thiolate at the β-carbon of the unsaturated system. nih.gov This reaction can be base-catalyzed, where the base deprotonates the thiol to form the more reactive thiolate. nih.gov
Ring Opening Reactions:the Strong Nucleophilicity of Thiols Enables Them to Open Strained Rings That Contain an Electrophilic Carbon.
Electrophiles: Epoxides and activated cyclopropanes serve as effective electrophiles. youtube.comnih.gov
Mechanism: The thiolate attacks one of the carbon atoms of the epoxide ring in an Sₙ2-type mechanism, leading to the opening of the ring. youtube.com For donor-acceptor cyclopropanes, the nucleophilic attack is directed to one of the ring carbons, causing the strained ring to open and form a linear product. nih.govresearchgate.net
The table below summarizes the reactivity of thiols with various classes of electrophiles.
| Class of Electrophile | Example Substrate | Reaction Type | Product |
| Alkyl Halide | 1-Bromobutane youtube.com | Sₙ2 | Thioether (Sulfide) chemistrysteps.com |
| Epoxide | Propylene Oxide | Ring-Opening (Sₙ2) | β-Hydroxy Thioether youtube.com |
| α,β-Unsaturated Carbonyl | Acrylonitrile | Michael Addition | β-Thioether Nitrile nih.gov |
| Activated Cyclopropane | Cyclopropane-1,1-dicarbonitrile nih.gov | Ring-Opening (Sₙ2) | Methylene-extended Michael Adduct nih.gov |
Design, Synthesis, and Structure Reactivity Relationships of 3 Cyclopentylpropane 1 Thiol Derivatives and Analogues
Targeted Synthesis of Structural Analogues
The synthesis of structural analogues of 3-cyclopentylpropane-1-thiol is a crucial step in establishing structure-reactivity relationships and developing novel chemical entities. This process involves strategic modifications to both the cyclic and acyclic portions of the molecule. The primary methods for creating a library of analogues are centered on altering the cyclopentyl ring and manipulating the three-carbon alkyl thiol chain.
Modifications to the cyclopentyl ring can introduce steric bulk, alter lipophilicity, and introduce new functional groups that can modulate the molecule's properties. Synthetic strategies for achieving these modifications often begin with commercially available substituted cyclopentanone (B42830) or cyclopentanol (B49286) precursors.
Introduction of Substituents: Alkyl or functional group substituents can be introduced at various positions on the cyclopentyl ring. For instance, the synthesis of gem-disubstituted cyclopentyl derivatives can be achieved through oxidative ring contraction of corresponding 2-acetylcyclohexanones. tandfonline.com This method provides a route to cyclopentyl rings with controlled substitution patterns, which can then be elaborated into the desired propylthiol sidechain. Another approach involves the stereocontrolled synthesis of highly substituted cyclopentane (B165970) cores, which are valuable for creating complex molecular architectures. researchgate.net
Ring Expansion and Contraction: While the core structure is a five-membered ring, the synthesis of analogues could involve larger or smaller rings to probe the effect of ring strain and conformation on reactivity. Ring contraction reactions, for example, can be used to construct cyclopentyl units from six-membered ring precursors. researchgate.net Conversely, ring expansion methods could be employed to generate cyclohexyl or larger cycloalkane analogues.
Introduction of Unsaturation: The introduction of a double bond within the cyclopentyl ring, to form a cyclopentenyl moiety, can significantly alter the geometry and electronic properties of the molecule. Methods for the synthesis of substituted cyclopentenes, such as the ring-opening rearrangement of methylenecyclopropane (B1220202) derivatives, can be adapted for this purpose. organic-chemistry.org
A summary of potential cyclopentyl ring modifications is presented in Table 1.
| Modification Type | Synthetic Strategy | Potential Precursors | Resulting Analogue Feature |
| Alkyl Substitution | Grignard reaction with a substituted cyclopentanone | 2-Methylcyclopentanone | Introduction of steric bulk |
| Functional Group Introduction | Reduction of a cyclopentanone followed by functional group interconversion | Cyclopentanone-3-carboxylic acid | Addition of polar or reactive groups |
| Ring Size Alteration | Ring contraction of a cyclohexanone (B45756) derivative | 2-Acetylcyclohexanone | Altered ring strain and conformation |
| Introduction of Unsaturation | Ring-opening rearrangement | Methylenecyclopropane derivatives | Rigidified conformation, altered electronics |
This table is generated based on established synthetic methodologies in organic chemistry and is intended to be illustrative.
The three-carbon chain linking the cyclopentyl ring and the thiol group offers multiple points for modification, including changing its length, introducing branches, or adding functional groups.
Chain Elongation or Shortening: Analogues with alkyl chains of varying lengths can be synthesized to investigate the impact of distance between the cyclopentyl and thiol groups on reactivity. Standard homologation techniques, such as the reaction of a cyclopentylalkyl halide with a malonic ester followed by decarboxylation and conversion to the thiol, can be employed.
Introduction of Functional Groups: Functional groups such as hydroxyls, ethers, or amides can be introduced into the alkyl chain to alter polarity and potential for hydrogen bonding. For instance, the opening of a cyclopentyl-substituted epoxide with a thiol-containing nucleophile can introduce a hydroxyl group on the carbon adjacent to the sulfur atom.
Alkylation and Functionalization of the Thiol Group: The thiol group itself is a key site for functionalization. It can be readily alkylated to form thioethers (sulfides) through reactions with alkyl halides, often in the presence of a base. jmaterenvironsci.compearson.comlibretexts.org This conversion of the thiol to a thioether significantly alters its chemical properties, removing its acidity and nucleophilicity. Further oxidation of the resulting sulfide (B99878) can yield sulfoxides and sulfones, introducing polarity and hydrogen bond accepting capabilities. chemistrysteps.com
Table 2 outlines several strategies for modifying the alkyl chain.
| Modification Type | Synthetic Strategy | Starting Material Example | Resulting Analogue Feature |
| Chain Elongation | Malonic ester synthesis | Cyclopentylpropyl bromide | Increased distance between functional groups |
| Chain Branching | Synthesis from a branched alkyl halide | 1-Bromo-2-methylpropane | Steric hindrance near the thiol group |
| Thiol Functionalization | S-alkylation with an alkyl halide | This compound and methyl iodide | Formation of a methyl thioether |
| Oxidation of Thioether | Oxidation with an oxidizing agent like H₂O₂ | 3-Cyclopentylpropyl methyl sulfide | Introduction of a sulfoxide (B87167) or sulfone group |
This table is based on fundamental reactions of thiols and alkyl halides and is for illustrative purposes.
Systematic Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to establish a clear connection between the chemical structure of the this compound analogues and their resulting chemical reactivity. These studies are essential for predicting the behavior of new derivatives and for designing molecules with tailored properties.
A key aspect of SRR is the quantitative correlation of molecular descriptors with experimentally measured reactivity. This often involves measuring reaction rates for a series of analogues under controlled conditions. For thiols, reactivity can be assessed in various ways, such as their rate of reaction with a standard electrophile or their oxidation potential.
Structural descriptors can be categorized as follows:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include Hammett parameters for substituents on an aromatic ring (if present in an analogue) or calculated properties like atomic charges and dipole moments.
Steric Descriptors: These quantify the bulkiness of different parts of the molecule. Taft steric parameters or computational descriptors like molecular volume can be used.
Hydrophobic Descriptors: These relate to the molecule's solubility. The partition coefficient (log P) is a common measure of hydrophobicity.
Once a set of descriptors and reactivity data is obtained for a series of analogues, statistical methods like multiple linear regression can be used to build a mathematical model that relates them. For example, a study on halo-substituted carbonyl compounds demonstrated a linear relationship between their toxicity and thiol reactivity. nih.gov A similar approach could be applied to this compound derivatives to understand how modifications to the cyclopentyl ring or alkyl chain affect the reactivity of the thiol group.
Computational chemistry provides powerful tools for predicting and understanding the reactivity of molecules, complementing experimental SRR studies.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties that are related to reactivity. mdpi.com For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) can be correlated with the ease of oxidation of the thiol group. mdpi.com The calculated pKa can predict the acidity of the thiol proton. Furthermore, reaction mechanisms can be modeled to understand the transition state energies, which are directly related to reaction rates. Computational studies on cyclopentene (B43876) derivatives have been used to determine their ring strain energies, which can influence reactivity. nih.gov
Molecular Docking and Dynamics: If the intended application of the this compound derivatives involves interaction with a biological macromolecule, such as an enzyme, molecular docking can predict the preferred binding orientation. Molecular dynamics simulations can then be used to study the stability of this interaction over time and to understand how structural modifications might affect binding affinity.
Table 3 summarizes key computational descriptors and their relevance.
| Computational Method | Calculated Descriptor | Relevance to Reactivity |
| Density Functional Theory (DFT) | HOMO/LUMO Energies | Predicts susceptibility to oxidation/reduction |
| DFT | Atomic Charges | Indicates sites of nucleophilic or electrophilic character |
| DFT | Bond Dissociation Energies | Relates to the stability of the S-H bond |
| Solvation Models (e.g., COSMO-RS) | pKa, log P | Predicts acidity and hydrophobicity |
This table provides examples of how computational chemistry can be applied to study the reactivity of thiol-containing molecules.
Design of Novel Cyclopentyl-Thiol Scaffolds for Specialized Chemical Applications
The structural features of this compound—a lipophilic cycloalkane and a reactive nucleophilic thiol—make it an interesting starting point for the design of novel molecular scaffolds for various applications.
Chemical Probes: The thiol group can be used to covalently attach the cyclopentylpropyl moiety to target molecules. mdpi.com For example, a chemical probe could be designed where the thiol reacts with a specific amino acid residue, like cysteine, in a protein. The cyclopentyl group can be used to modulate the probe's solubility and non-specific binding. The design of such probes often involves incorporating a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag) at a position that does not interfere with the desired reactivity. ljmu.ac.uknih.gov
Self-Assembled Monolayers (SAMs): Thiols are well-known for their ability to form ordered, self-assembled monolayers on gold surfaces. Analogues of this compound could be designed to form SAMs where the cyclopentyl groups are exposed at the surface. By modifying the cyclopentyl ring with different functional groups, the surface properties of the SAM (e.g., hydrophobicity, biocompatibility) could be precisely controlled.
Building Blocks for Materials Science: The thiol group can participate in "click" chemistry reactions, such as thiol-ene reactions, which are used to synthesize polymers and hydrogels. mdpi.com Derivatives of this compound with additional reactive groups could serve as cross-linkers or monomers to create new materials with specific properties imparted by the cyclopentyl group.
The rational design of these scaffolds involves considering the interplay between the cyclopentyl ring's steric and hydrophobic properties and the thiol group's reactivity and linking capabilities. Computational modeling can aid in predicting the properties of these novel scaffolds before their synthesis.
Advanced Spectroscopic and Analytical Characterization of 3 Cyclopentylpropane 1 Thiol
High-Resolution Mass Spectrometry for Molecular Characterization
High-resolution mass spectrometry (HRMS) is a cornerstone for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 3-cyclopentylpropane-1-thiol (C₈H₁₆S), the theoretical exact mass is 144.09727 Da. nih.gov An HRMS instrument would be expected to measure a value within a few parts per million (ppm) of this theoretical mass, thereby confirming the molecular formula.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) represents the gold standard in HRMS, offering unparalleled resolution and mass accuracy, often in the sub-ppm range. mdpi.com This capability is crucial for the unambiguous identification of this compound in complex samples.
The primary application of FT-ICR-MS is the unequivocal confirmation of the elemental formula. The ultra-high resolution allows for the clear separation of the isotopic peaks of this compound. The presence of a sulfur atom is definitively confirmed by the characteristic isotopic pattern, specifically the ratio of the [M]⁺ peak to the [M+2]⁺ peak arising from the natural abundance of the ³⁴S isotope. Furthermore, fragmentation studies (MS/MS) can be performed within the FT-ICR cell to probe the molecular structure, identifying characteristic neutral losses or fragments corresponding to the cyclopentyl and propylthiol moieties.
Table 1: Theoretical Isotopic Distribution for this compound (C₈H₁₆S) This table outlines the expected relative intensities of the primary isotopic peaks for the molecular ion.
| Isotope Peak | Mass (Da) | Relative Intensity (%) |
|---|---|---|
| [M]⁺ | 144.09727 | 100.00 |
| [M+1]⁺ | 145.10062 | 9.03 |
Vibrational Spectroscopy for Structural and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrations of molecular bonds. It is highly effective for identifying functional groups and providing a unique "molecular fingerprint."
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most diagnostic absorption band for this molecule is the S-H stretching vibration, which typically appears as a weak band in the 2550–2600 cm⁻¹ region. mdpi.com Other key absorptions include the aliphatic C-H stretching bands just below 3000 cm⁻¹ and CH₂ bending vibrations around 1465 cm⁻¹. mdpi.com
IR spectroscopy is particularly valuable for monitoring chemical transformations of the thiol group. mdpi.com For instance, the oxidation of the thiol to a disulfide would be indicated by the disappearance of the S-H stretching band. Further oxidation to a sulfone would be confirmed by the appearance of strong, characteristic S=O stretching bands.
Table 2: Key IR Absorption Bands for this compound and Potential Transformation Products This table presents the expected vibrational frequencies for identifying the thiol functional group and its common derivatives.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiol (S-H) | Stretch | 2550 - 2600 | Weak |
| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |
| Alkane (CH₂) | Bend | ~1465 | Medium |
| Disulfide (S-S) | Stretch | 500 - 540 | Weak |
Raman spectroscopy is a complementary technique to IR spectroscopy. While the S-H stretch is often weak in the IR spectrum, it can produce a more distinct signal in the Raman spectrum. Similarly, the C-S and S-S (disulfide) stretching vibrations provide clear signals, making Raman an excellent tool for structural analysis.
Table 3: Predicted Key Raman Shifts for this compound This table highlights the characteristic Raman signals expected for the primary bonds within the molecule.
| Bond | Vibration Type | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| S-H | Stretch | 2550 - 2600 |
| C-S | Stretch | 600 - 750 |
| C-C | Stretch | 800 - 1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. mdpi.com Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like COSY and HSQC, the precise connectivity of all atoms in this compound can be determined.
In the ¹H NMR spectrum, each unique proton environment gives rise to a distinct signal. The chemical shift of the signal, its integration (the area under the peak), and its splitting pattern (multiplicity) provide detailed information about the electronic environment and neighboring protons. For this compound, one would expect to see distinct signals for the thiol proton (-SH), the protons on the carbon adjacent to the sulfur (-CH₂S-), and the various protons of the propyl chain and cyclopentyl ring.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom produces a single peak, and its chemical shift is indicative of its bonding and electronic environment.
Table 4: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound This table provides an estimation of the proton NMR data based on standard chemical shift values.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -SH | ~1.3 | Triplet (t) |
| -CH₂ -SH | ~2.5 | Quartet (q) |
| Cyclopentyl-CH₂ - | ~1.3 - 1.4 | Multiplet (m) |
| -CH₂-CH₂ -CH₂- | ~1.6 - 1.7 | Multiplet (m) |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound This table provides an estimation of the carbon NMR data based on standard chemical shift values.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₂-SH | ~25 |
| -CH₂-C H₂-CH₂- | ~35 |
| Cyclopentyl-C H₂- | ~39 |
| C H (cyclopentyl, attached to chain) | ~40 |
| C H₂ (cyclopentyl) | ~25 - 33 |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or environmental contaminants, as well as for assessing its purity. Given its likely volatility, Gas Chromatography (GC) is an ideal technique.
When coupled with a detector like a Flame Ionization Detector (FID), GC can be used to determine the purity of a sample. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the amount of the compound present.
For definitive identification, GC is often coupled with Mass Spectrometry (GC-MS). unar.ac.id In a GC-MS system, the GC separates the components of a mixture, and each component is then introduced into the mass spectrometer for identification. The resulting mass spectrum provides a fragmentation pattern that is a reliable fingerprint for the molecule. The mass spectrum for this compound would be expected to show a molecular ion peak at m/z = 144, along with other characteristic fragment ions resulting from the cleavage of the cyclopentyl ring or the propyl chain.
Table 6: Expected Major Ions in the Electron Ionization Mass Spectrum of this compound This table lists the likely fragments that would be observed upon analysis by GC-MS, aiding in structural confirmation.
| m/z | Identity |
|---|---|
| 144 | [M]⁺˙ (Molecular Ion) |
| 111 | [M - SH]⁺ |
| 97 | [M - CH₂SH]⁺ |
| 75 | [CH₂CH₂CH₂SH]⁺˙ |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Disulfide |
Specialized Applications of 3 Cyclopentylpropane 1 Thiol and Its Derivatives in Chemical Sciences and Industrial Processes
Strategic Role as a Synthetic Building Block in Complex Organic Molecule Construction
Thiols are valuable intermediates in organic synthesis, and the structural motifs of 3-cyclopentylpropane-1-thiol make it a potentially useful building block. The nucleophilic nature of the thiol group allows for its participation in numerous carbon-sulfur bond-forming reactions, which are fundamental to constructing more complex molecular architectures.
Derivatives of cyclic thiols, such as cyclohexanethiol, are utilized as starting materials for the manufacture of biologically active compounds. acgpubs.org Similarly, synthetic monoterpene thiols, which also contain cyclic hydrocarbon moieties, have found applications in asymmetric synthesis as chiral auxiliaries and resolving agents. mdpi.com This precedent suggests that this compound and its chiral derivatives could be employed to introduce the cyclopentylpropylthio moiety into larger molecules, potentially influencing their biological activity or material properties. The synthesis of more complex sulfur-containing molecules often relies on the initial reactivity of a thiol group. mdpi.com
The general synthetic utility of thiols is well-established. They can be prepared through various methods, including the reaction of a corresponding halide with sodium hydrosulfide (B80085) or the addition of hydrogen sulfide (B99878) to alkenes. wikipedia.org Once formed, the thiol can undergo a range of transformations. For example, the thiol-ene reaction provides a highly efficient method for covalently linking the thiol to a molecule containing a carbon-carbon double bond. researchgate.net
Utilization as Reagents, Catalysts, and Ligands in Organic Transformations
The sulfhydryl group (-SH) in this compound allows it to function as a versatile reagent in organic chemistry. It can act as a potent nucleophile, particularly in its deprotonated thiolate form, for substitution and addition reactions. One of the most significant reactions involving thiols is their oxidation to disulfides. youtube.comyoutube.com This reversible reaction is crucial in biological systems, for instance, in the formation of disulfide bridges in proteins from cysteine residues, and has synthetic applications. youtube.com
Furthermore, thiols with cyclic components, like monoterpene thiols, have been successfully used as chiral ligands in metal complex catalysis. mdpi.com The sulfur atom can coordinate to a metal center, and the stereochemistry of the organic backbone can influence the outcome of a catalyzed reaction. While this compound itself is not chiral, its derivatives could be, opening avenues for its use in asymmetric catalysis.
The table below summarizes typical reactions where thiols like this compound can be employed, based on the known chemistry of analogous compounds.
| Reaction Type | Reagents | Product Type | Significance |
| Thiol-ene "Click" Reaction | Alkene, Radical Initiator (e.g., AIBN) or UV light | Thioether | Highly efficient for surface modification and polymer synthesis. researchgate.net |
| Nucleophilic Substitution (as Thiolate) | Alkyl Halide, Base | Thioether | Fundamental C-S bond formation. |
| Michael Addition (as Thiolate) | α,β-Unsaturated Carbonyl | Thioether | Forms carbon-sulfur bonds at the β-position. |
| Oxidation | Mild Oxidizing Agent (e.g., I₂, air) | Disulfide | Reversible formation of S-S bonds. youtube.com |
| Ligand for Metal Catalysis | Metal Precursor (e.g., Palladium, Gold) | Metal-Thiolate Complex | Used in catalysis and nanoparticle stabilization. mdpi.commdpi.com |
Applications in Materials Science and Nanotechnology
The strong affinity of sulfur for noble metal surfaces makes thiols indispensable in materials science, particularly in the realm of nanotechnology.
Alkanethiols are widely used as capping ligands to stabilize gold nanoparticles (AuNPs). mdpi.comnanopartz.com The thiol group forms a strong coordinate bond with the gold surface, while the organic chain extends outwards, providing a protective layer that prevents aggregation and imparts solubility in various solvents. nanopartz.commdpi.com The nature of the organic chain is crucial; long-chain alkanethiols with hydrophobic tails render the AuNPs soluble in organic solvents. nanopartz.com
Given its structure, this compound can function effectively as a stabilizing ligand. The propyl chain provides flexibility, while the cyclopentyl group offers a degree of steric bulk. This combination can influence the packing density of the ligands on the nanoparticle surface, which in turn affects the nanoparticles' stability, electronic properties, and catalytic activity. mdpi.com The synthesis of thiolate-stabilized nanoparticles often involves the reduction of a metal salt in the presence of the thiol ligand. mdpi.com Alternatively, a ligand exchange process can be used where weakly bound ligands on a pre-synthesized nanoparticle are replaced by a thiol. researchgate.net
Research has shown that the choice of thiol ligand is critical in controlling the growth and final size of nanoparticles. acs.org By modifying the organic part of the thiol, such as by using this compound, the properties of the resulting nanoparticles can be precisely tuned for applications in catalysis, sensing, and biomedical imaging. mdpi.com
Thiol-ene "click" chemistry has emerged as a robust and versatile tool for polymer synthesis and modification. researchgate.net This reaction, which involves the radical-mediated addition of a thiol across a double bond, is highly efficient and proceeds under mild conditions. nih.gov this compound, with its reactive -SH group, is a suitable candidate for these reactions.
It can be used to functionalize existing polymers that contain pendant alkene groups. umass.eduosti.gov For example, reacting this compound with a polymer featuring vinyl ether groups would covalently attach the cyclopentylpropane moiety to the polymer backbone. osti.gov This modification can significantly alter the polymer's properties, such as its polarity, thermal stability, and adhesive characteristics. umass.edu
Furthermore, when used with monomers containing two or more alkene groups (di-enes or multi-enes), multifunctional thiols can act as cross-linkers to form polymer networks. nih.gov This approach is used to create materials with tailored mechanical properties for applications ranging from industrial coatings to biomaterials. The use of thiols derived from renewable sources, such as monoterpenes, is also a growing trend for producing "green" polymers. mdpi.com
| Polymer Modification Technique | Reactants | Resulting Functionality | Potential Application |
| Thiol-ene Grafting | Polymer with pendant C=C bonds, this compound | Cyclopentylpropylthio side chains | Modified surface properties, improved adhesion. umass.edu |
| Thiol-ene Network Formation | Di- or multi-functional alkene, Di- or multi-functional thiol | Cross-linked poly(thio-ether) network | Elastomers, adhesives, coatings. nih.gov |
| Surface Functionalization | Material surface with "ene" groups, this compound | Covalently attached cyclopentylpropylthio layer | Altered surface energy, biocompatibility. nih.gov |
Environmental Chemistry and Geochemical Research
In geochemical settings, organic sulfur compounds (OSCs) are significant components of sedimentary organic matter and fossil fuels. researchgate.netacs.org They are formed during early diagenesis (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock) through the reaction of reduced sulfur species, primarily hydrogen sulfide (H₂S), with functionalized organic molecules present in the sediment. researchgate.netgeologyscience.ru
The formation of OSCs is a key process for the preservation of organic matter in anoxic marine environments. researchgate.net The incorporation of sulfur into organic molecules can form stable C-S bonds, protecting the carbon skeleton from further degradation. Kerogens, the insoluble organic matter in sedimentary rocks, can be particularly rich in sulfur, which affects the timing and products of petroleum generation upon thermal maturation. acs.orgigiltd.com
While specific identification of this compound in sediments has not been reported, saturated organosulfur compounds with various carbon skeletons are known to be present in sedimentary rocks. geologyscience.ru The likely precursor for a compound like this compound would be a sedimentary lipid containing a cyclopentane (B165970) ring and a reactive functional group (like a double bond) on an attached propyl chain. The reaction with H₂S under diagenetic conditions would lead to the formation of the thiol. Understanding the formation pathways and isotopic signatures of such OSCs helps geochemists reconstruct past environmental conditions, such as the level of water column anoxia. researchgate.netwikipedia.org
Contribution to the Biogeochemical Cycling of Organic Sulfur in Aquatic and Terrestrial Systems
The biogeochemical cycling of sulfur is a critical process that influences the bioavailability of this essential element for all life. Organic sulfur compounds, including thiols, play a significant role in this cycle. While direct research on the specific contributions of this compound is not extensively documented, its role can be inferred from the well-established behavior of other volatile organosulfur compounds and alkyl thiols in both aquatic and terrestrial environments.
In terrestrial ecosystems, the cycling of organic sulfur is predominantly microbially mediated. Compounds like this compound can be introduced into the soil environment through the decomposition of organic matter. Once in the soil, its fate is governed by several processes including microbial degradation, volatilization, and sorption to soil particles.
Microbial degradation is a key process in the transformation of organic sulfur. Various soil microorganisms possess the enzymatic machinery to metabolize thiols. This can occur under both aerobic and anaerobic conditions. Aerobically, the thiol group can be oxidized to sulfonate, which can then be further assimilated by microorganisms or mineralized to sulfate, a form of sulfur readily available to plants. Anaerobic degradation can lead to the production of hydrogen sulfide, a volatile compound that can be released into the atmosphere.
The table below summarizes the potential microbial degradation pathways for this compound in soil environments.
| Degradation Pathway | Predominant Conditions | Key Microbial Groups (Examples) | Primary Sulfur Products |
| Oxidation | Aerobic | Pseudomonas, Bacillus, Fungi | Sulfonates, Sulfate |
| Reductive Cleavage | Anaerobic | Sulfate-reducing bacteria | Hydrogen sulfide, Cyclopentylpropane |
| Assimilation | Aerobic/Anaerobic | Various bacteria and fungi | Incorporation into amino acids (e.g., cysteine, methionine) |
In aquatic systems, the contribution of this compound to the sulfur cycle is influenced by factors such as water chemistry, microbial populations, and sunlight. Thiols are known to be produced by various aquatic organisms and are also introduced through terrestrial runoff.
The following table outlines the potential fate of this compound in aquatic ecosystems.
| Transformation Process | Location in Aquatic System | Driving Factors | Resulting Sulfur Species |
| Photochemical Oxidation | Photic zone (sunlit surface waters) | Sunlight (UV radiation) | Sulfinates, Sulfonates |
| Microbial Mineralization | Water column, Sediments | Aerobic and anaerobic bacteria | Sulfate, Hydrogen sulfide |
| Biological Uptake | Photic zone, Benthic zone | Phytoplankton, Bacteria | Assimilation into organic matter |
| Volatilization | Air-water interface | Wind speed, Temperature | Atmospheric sulfur |
In sediments, particularly anoxic ones, the degradation of this compound can contribute to the formation of metal sulfides. The hydrogen sulfide produced during anaerobic decomposition can react with dissolved metals, such as iron, to form insoluble metal sulfides, effectively sequestering both the sulfur and the metal in the sediment.
Q & A
Q. What synthetic strategies are effective for producing 3-cyclopentylpropane-1-thiol with high purity?
- Methodological Answer : A common approach involves introducing the thiol group via nucleophilic substitution or reduction of disulfide precursors. For cyclopentyl-containing compounds, hydrogenation (e.g., H₂/Pd/C) can reduce unsaturated bonds to form cyclopentyl intermediates . Post-functionalization with thiol groups may use reagents like thiourea or sodium hydrosulfide. For example, Scheme 2 in outlines cyclopentyl acetic acid synthesis via sequential hydrogenation and sulfonylation, which could be adapted for thiolation .
- Key Considerations :
- Purify intermediates via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane).
- Confirm thiol formation via Ellman’s assay or LC-MS.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclopentyl protons (δ ~1.5–2.5 ppm, multiplet) and thiol protons (δ ~1.3 ppm, broad). Carbon signals for the cyclopentyl group appear at ~25–35 ppm .
- IR Spectroscopy : Detect S-H stretch (~2550 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion (C₈H₁₄S: MW = 142.26) and fragmentation patterns using ESI-MS or GC-MS .
Q. How are common impurities in synthesized this compound identified and quantified?
- Methodological Answer :
- HPLC/GC Analysis : Use reverse-phase C18 columns (mobile phase: acetonitrile/water) or capillary GC columns (e.g., DB-5) to detect disulfide byproducts or unreacted intermediates .
- Acceptance Criteria : Follow USP guidelines (), where impurities >0.1% require structural identification via NMR or HRMS .
Advanced Research Questions
Q. How can contradictions in reported reactivity data for this compound be resolved?
- Methodological Answer : Conflicting results (e.g., oxidation rates or nucleophilicity) may arise from solvent polarity or trace metal contamination.
- Experimental Design :
- Perform kinetic studies in controlled solvents (e.g., Class 2/3 solvents per ) under inert atmospheres .
- Use chelating agents (e.g., EDTA) to eliminate metal interference.
- Statistical Analysis : Apply multivariate regression to isolate factors (e.g., temperature, pH) contributing to variability .
Q. What mechanistic insights explain the cyclopentyl group’s influence on thiol stability?
- Methodological Answer : The cyclopentyl group’s steric bulk may hinder oxidation or disulfide formation.
- Comparative Studies : Synthesize analogs (e.g., cyclohexyl or linear alkyl variants) and compare:
- Thermal Stability : TGA/DSC under nitrogen.
- Reactivity : Thiol-disulfide exchange kinetics monitored via UV-Vis (λ = 412 nm, Ellman’s reagent) .
- Computational Modeling : Use DFT to calculate bond dissociation energies (BDEs) for S-H in cyclopentyl vs. non-cyclopentyl systems .
Q. How can researchers design experiments to study solvent effects on this compound’s reactivity?
- Methodological Answer :
- Solvent Screening : Test reactivity in solvents of varying polarity (e.g., tetrahydrofuran (Class 2) vs. sulfolane (Class 2)) as per .
- Data Collection : Measure reaction rates (e.g., SN₂ substitution with iodomethane) via ¹H NMR or conductivity.
- Table : Example Solvent Effects on Reaction Rate
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| Tetrahydrofuran | 7.5 | 0.15 |
| Acetonitrile | 37.5 | 0.45 |
Data Contradiction Analysis
Q. What strategies address discrepancies in reported biological activity of thiol-containing analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
